molecular formula C31H33N5O9S B607476 Fluorescein-PEG4-azide CAS No. 1454662-54-4

Fluorescein-PEG4-azide

货号: B607476
CAS 编号: 1454662-54-4
分子量: 651.69
InChI 键: UJBMQXVHSKEUJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG4-azide typically involves the conjugation of fluorescein with a polyethylene glycol (PEG) spacer and an azide group. The process begins with the activation of fluorescein, followed by the attachment of the PEG spacer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

化学反应分析

Types of Reactions: Fluorescein-PEG4-azide primarily undergoes Click Chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions . These reactions are highly efficient and occur under mild conditions without the need for toxic catalysts.

Common Reagents and Conditions:

    SPAAC Reaction: This reaction involves the use of cyclooctynes as the alkyne partner.

    iEDDA Reaction: This reaction involves the use of tetrazines as the dienophile.

Major Products: The major products formed from these reactions are triazoles (from SPAAC) and pyridazines (from iEDDA), which are stable and can be further utilized in various applications .

科学研究应用

Bioorthogonal Chemistry

Overview : Fluorescein-PEG4-azide is commonly utilized in bioorthogonal reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is advantageous because it allows for selective labeling of biomolecules without interfering with cellular processes.

Case Study : A study demonstrated the use of fluorescein-based ligands to activate synthetic gene expression responses in engineered cells. The researchers employed bioorthogonal ligation between tetrazine and trans-cyclooctene handles to immobilize fluorescein dyes on cell surfaces. This approach resulted in significant activation of gene expression in response to specific stimuli, showcasing the utility of this compound in controlling cellular functions through precise chemical interactions .

Fluorogenic Probes for Biomolecule Detection

Overview : this compound can serve as a fluorogenic probe that transforms non-fluorescent substrates into highly fluorescent products upon reaction with azides.

Data Table: Fluorogenic Reaction Characteristics

Parameter Value
Quantum Yield >1000-fold increase
Emission Max 493 nm
Stokes Shift Large

This property allows for sensitive detection of azide-modified biomolecules, enhancing imaging techniques in cellular studies. For instance, a modified dibenzocyclooctyne was shown to undergo rapid cycloadditions with azides, yielding fluorescent triazoles that significantly improved detection capabilities in protein labeling .

Cellular Imaging and Tracking

Overview : The incorporation of this compound into cellular imaging protocols has enabled researchers to visualize dynamic biological processes with high specificity and sensitivity.

Case Study : In a recent application, this compound was used to tag proteins within living cells. The study highlighted a two-step labeling scheme where an enzyme-mediated approach facilitated the conjugation of fluorescein to azide-containing proteins. This method allowed for real-time imaging of protein dynamics within cellular environments, providing insights into cellular mechanisms and interactions .

Synthetic Biology Applications

Overview : In synthetic biology, this compound has been employed to create custom sensing and response systems in engineered cells.

Case Study : Researchers designed synthetic Notch receptors that could be activated by fluorescein-conjugated ligands. The binding of these ligands triggered gene expression changes in response to environmental signals. This application demonstrates how this compound can be integrated into complex biological circuits to control gene expression dynamically .

Exosome Engineering

Overview : this compound plays a role in the engineering of exosomes for targeted delivery and bioimaging applications.

Data Table: Exosome Modification Techniques

Technique Description
Lipo-mediated Fusion Combines liposomes with exosomes using PEG to create hybrids
Fluorescent Labeling Utilizes fluorescein-conjugated azides for tracking exosome behavior

Recent advancements have shown that modifying exosomes with fluorescein-labeled compounds enhances their utility as bioscaffolds for drug delivery and imaging agents, thereby improving therapeutic outcomes .

作用机制

The mechanism of action of Fluorescein-PEG4-azide involves its ability to undergo Click Chemistry reactions, which allows for the efficient and specific conjugation of biomolecules. The azide group reacts with alkyne or tetrazine partners to form stable triazole or pyridazine linkages, respectively . This enables the compound to be used in various applications, such as molecular imaging and targeted drug delivery .

生物活性

Fluorescein-PEG4-azide is a versatile compound recognized for its applications in bioconjugation and bioorthogonal chemistry. This article delves into its biological activity, focusing on its role as a PROTAC (Proteolysis Targeting Chimera) linker, its efficacy in cellular labeling, and its potential in various biomedical applications.

Molecular Structure:

  • Molecular Formula: C31H33N5O9S
  • Molecular Weight: 651.69 g/mol
  • CAS Number: 1454662-54-4

Functional Groups:
this compound contains an azide group that enables it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

This compound acts primarily as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. One end of the PROTAC binds to a target protein, while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome system .

Bioconjugation Applications:
The azide functionality allows for specific labeling of biomolecules, enabling visualization and tracking within biological systems. This is particularly useful in live-cell imaging and studying protein interactions .

In Vitro Studies

This compound has demonstrated significant biological activity in various cellular assays:

  • Cellular Labeling Efficiency:
    • Studies indicate that this compound can effectively label sialoglycoproteins, with fluorescence intensity being significantly higher compared to controls. For example, in HEK293 cells, labeling with this compound resulted in a notable increase in mean fluorescence intensity (MFI) .
  • PROTAC Development:
    • As a PROTAC linker, this compound has been utilized to create novel compounds that selectively degrade oncogenic proteins. The effectiveness of these PROTACs is often assessed through their ability to reduce target protein levels in cancer cell lines .
  • Fluorescence Characteristics:
    • The fluorescein moiety provides excellent fluorescence properties, making it suitable for imaging applications. Its high quantum yield and photostability enhance the reliability of fluorescence-based assays .

Case Studies

Case Study 1: Targeted Protein Degradation
A study explored the use of this compound in developing a PROTAC targeting a specific oncogene. The resulting compound demonstrated effective degradation of the target protein within 24 hours of treatment in vitro, leading to reduced cell proliferation in cancer cell lines .

Case Study 2: Live Cell Imaging
In another investigation, this compound was employed to label glycoproteins on the surface of live cells. The study reported that cells treated with the compound exhibited a four-fold increase in fluorescence intensity compared to untreated controls, confirming its utility as a bioorthogonal probe .

Comparative Analysis

Property This compound Other Azide Compounds
Molecular Weight 651.69 g/molVaries
Click Chemistry Type CuAAC & SPAACCuAAC
Applications PROTAC synthesis & imagingVaries
Fluorescence Intensity HighModerate to High

属性

IUPAC Name

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O9S/c32-36-34-8-10-41-12-14-43-16-15-42-13-11-40-9-7-33-30(46)35-20-1-4-24-23(17-20)29(39)45-31(24)25-5-2-21(37)18-27(25)44-28-19-22(38)3-6-26(28)31/h1-6,17-19,37-38H,7-16H2,(H2,33,35,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBMQXVHSKEUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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